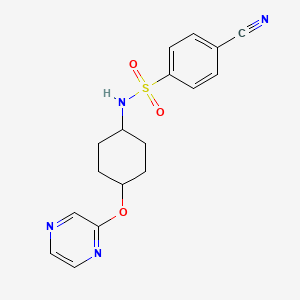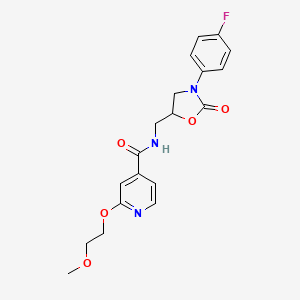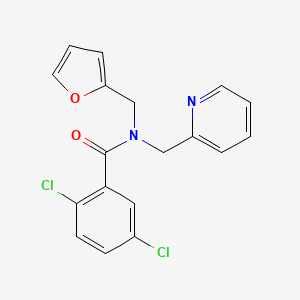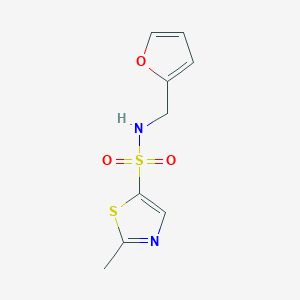![molecular formula C11H20ClNO3 B2695212 Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride CAS No. 2445790-37-2](/img/structure/B2695212.png)
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride” is a complex organic compound. It contains a spirocyclic structure (a structure where two rings share a single atom), an amine group (-NH2), a carboxylate ester group (-COOCH3), and a hydrochloride salt. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . It also contains an amine group (-NH2), a carboxylate ester group (-COOCH3), and a hydrochloride salt .Chemical Reactions Analysis
The compound contains several functional groups (amine, ester, spirocyclic ring) that are known to undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ester group could undergo hydrolysis, reduction, or reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. Generally, compounds with amine groups can form hydrogen bonds, which could increase their boiling points and solubilities in water. The presence of the ester group could make the compound susceptible to hydrolysis .Scientific Research Applications
1. Organic Synthesis and Chemical Transformations
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride serves as a key intermediate in organic synthesis, enabling the construction of complex molecular architectures. For instance, it is involved in regioselective cycloaddition reactions to create substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, showcasing its utility in forming spiro compounds with potential biological activity (Molchanov & Tran, 2013). Similarly, its derivatives have been synthesized as anisatin models, reflecting its role in the preparation of bioactive compounds (Kato et al., 1985).
2. Building Blocks for Bioactive Compounds
The compound and its related structures are foundational in synthesizing bioactive molecules, including potential pharmaceuticals. For example, functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives have been synthesized from nucleophilic oxirane ring opening, indicating its versatility in accessing diverse biologically relevant frameworks (Santos et al., 2000).
3. Peptide Synthesis and Novel Dipeptide Synthons
In the realm of peptide synthesis, derivatives of this compound have been used to create new dipeptide synthons, illustrating its application in developing novel building blocks for peptide construction. This aspect is critical for synthesizing peptides with specific biological functions or therapeutic potential (Suter et al., 2000).
4. Advanced Materials and Catalysis
Beyond pharmaceutical applications, this chemical entity finds use in materials science and catalysis. For instance, its derivatives have been explored for their potential in creating new types of polymers with unique properties, highlighting its contribution to the development of advanced materials (Ferruti et al., 2000).
Mechanism of Action
Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. The amine group could potentially interact with biological targets such as enzymes or receptors, and the ester group could be hydrolyzed in biological systems to release a carboxylic acid and an alcohol .
properties
IUPAC Name |
methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)8-5-11(6-8)4-2-3-9(7-12)15-11;/h8-9H,2-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKKHDJNCIRUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(C1)CCCC(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Chloroanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2695135.png)

![ethyl 2-(4,6-dioxo-3-phenyl-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2695139.png)


![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-methoxybenzamide](/img/structure/B2695144.png)





![Carbamic acid, [(1S)-1-ethyl-2-oxopropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B2695152.png)